molecular formula C12H14FNO3 B2914036 (2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid CAS No. 124762-48-7

(2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2914036
CAS No.: 124762-48-7
M. Wt: 239.246
InChI Key: HNQZRZNWHKVZEX-JTQLQIEISA-N
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Description

“(2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid” is a chiral amino acid derivative characterized by a 4-fluorophenylformamide group attached to the α-carbon of a branched-chain amino acid scaffold. Its IUPAC name reflects the (2S)-stereochemistry at the α-carbon and the 3-methylbutanoic acid backbone. Key identifiers include the synonym 2-(4-methoxyphenyl)-2-oxoethyl (2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoate and CAS number 956410-27-8 .

Properties

IUPAC Name

(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQZRZNWHKVZEX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with formamide under controlled conditions to form the fluorophenylformamido intermediate.

    Coupling with Methylbutanoic Acid: The final step involves coupling the fluorophenylformamido intermediate with a methylbutanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the formamido group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: Likely derived from analogs (e.g., C₁₅H₁₇FNO₄ for the ester derivative in ).
  • Functional Groups: 4-Fluorophenylformamide (enhances lipophilicity and receptor binding). 3-Methylbutanoic acid (provides chiral center and metabolic stability).

This compound is structurally related to valine derivatives, as seen in , where a metabolite of valine shares the 3-methylbutanoic acid backbone but substitutes the formamido group with a carboxyethyl moiety .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Differences Biological Relevance/Notes
(2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid 4-Fluorophenylformamide, 3-methylbutanoic acid ~265 (estimated) Formamido group Potential protease inhibition or receptor targeting
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-Methylbenzenesulfonamido group 271.34 Sulfonamido (electron-withdrawing) Enhanced acidity; potential enzyme inhibition
Methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate (FUB-AMB) Indazole-3-carbonyl, esterified methyl group ~390 (estimated) Ester group, indazole core Synthetic cannabinoid receptor agonist; higher lipophilicity
(2S)-2-{[(1R)-1-carboxyethyl]amino}-3-methylbutanoic acid (Valine metabolite) Carboxyethylamino group ~205 (estimated) Carboxyethyl substitution Metabolic product; altered transport kinetics

Key Findings:

Impact of Fluorination: The 4-fluorophenyl group in the target compound increases metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., phenylformamide derivatives) due to reduced oxidative metabolism .

Functional Group Effects :

  • Formamido vs. Sulfonamido : The sulfonamido group in ’s analog increases acidity (pKa ~3–4) compared to formamido (pKa ~5–6), affecting solubility and protein-binding interactions .
  • Ester Derivatives : Esterification (e.g., FUB-AMB in ) enhances membrane permeability but reduces in vivo stability due to esterase hydrolysis .

Stereochemical Influence :
The (2S)-configuration is critical for bioactivity. For example, enantiomeric analogs of valine derivatives in show distinct metabolic pathways and receptor interactions .

Biological Activity: The indazole-containing FUB-AMB () acts as a potent cannabinoid receptor agonist, whereas the target compound’s formamido group may target serine proteases or kinases . Sulfonamido analogs () are explored as enzyme inhibitors due to their strong hydrogen-bonding capacity .

Research and Application Insights

  • Drug Design : The fluorinated aromatic core and chiral backbone make this compound a candidate for CNS-targeted drugs, leveraging its balance of lipophilicity and metabolic stability .
  • Toxicology : Safety data for analogs (e.g., indazole derivatives in ) highlight risks such as hepatotoxicity, suggesting the need for structural optimization .

Biological Activity

(2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid, also known by its CAS number 92054-21-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄FNO₃
  • Molecular Weight : 239.25 g/mol
  • IUPAC Name : N-(4-fluorobenzoyl)valine

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can influence various pathways, including:

  • Ion Channel Modulation : This compound may act as a modulator of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride ion transport in epithelial cells. Studies have shown that small molecules can enhance CFTR function, which is essential for treating cystic fibrosis .
  • Enzyme Inhibition : The presence of the fluorophenyl group may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways, leading to altered pharmacokinetics and enhanced therapeutic effects.

In Vitro Studies

  • CFTR Potentiation : In a study involving bronchial epithelial cells derived from cystic fibrosis patients, compounds similar to this compound were shown to increase CFTR-mediated ion flux significantly. The most effective compounds were able to increase ion flux by 2.4-fold compared to control .
  • Antimicrobial Activity : Preliminary screening of related compounds revealed potential antimicrobial properties against various bacterial strains. Compounds with similar structural motifs demonstrated efficacy in reducing the minimal inhibitory concentration (MIC) of antibiotics against resistant strains of Staphylococcus aureus .

Case Studies

  • Case Study 1 : A clinical trial investigated the effects of a related compound on patients with cystic fibrosis. Results indicated improved lung function and reduced hospitalizations due to respiratory infections, suggesting that compounds targeting CFTR could provide significant benefits in managing cystic fibrosis symptoms.
  • Case Study 2 : Research on fluorinated compounds has shown that they can alter metabolic pathways in fungi, leading to the identification of novel metabolites with potential therapeutic applications. This highlights the importance of structural modifications in enhancing biological activity and metabolic stability .

Data Table: Biological Activity Overview

Activity Type Description Reference
CFTR PotentiationIncreased ion flux in CFTR-expressing cells
Antimicrobial EffectsReduced MIC against Staphylococcus aureus
Enzyme InhibitionPotential inhibition of metabolic enzymes

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